Azasetron-d3 Hydrochloride
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Overview
Description
Azasetron-d3 Hydrochloride is the deuterium labeled Azasetron Hydrochloride . It is used in the management of nausea and vomiting induced by cancer chemotherapy . It is given in a usual dose of 10 mg once daily by mouth or intravenously .
Molecular Structure Analysis
The molecular formula of Azasetron-d3 Hydrochloride is C16¹³CH18D3Cl2N3O3 . The molecular weight is 390.28 .Scientific Research Applications
Synthesis of Azasetron Hydrochloride
The synthesis of Azasetron Hydrochloride from methyl salicylate involves multiple steps, including chlorination, nitration, reduction, cyclization, methylation, hydrolysis, and finally, HCl salt formation. This process outlines a complex synthesis pathway yielding Azasetron Hydrochloride with an overall yield of 37% (Yuan Zhe, 2006).
Pharmacokinetics of Azasetron Hydrochloride
The pharmacokinetics of Azasetron Hydrochloride in rabbits were explored using HPLC to estimate blood concentrations, revealing a two-compartment model for the drug's absorption and elimination. These findings provide a basis for clinical administration and further pharmacological studies (X. Wen & Zhang Dan, 2007).
Analytical Determination in Biological Samples
A method for determining Azasetron Hydrochloride in rabbit plasma using liquid chromatography tandem mass spectrometry (LC-MS/MS) was developed. This sensitive and selective method showcases the analytical capabilities for quantifying Azasetron Hydrochloride in pharmacokinetic research, providing a foundation for similar methodologies in studying Azasetron-d3 Hydrochloride (G. Lin et al., 2011).
Clinical Pharmacokinetics and Metabolites
Investigating the clinical pharmacokinetics and metabolites of Azasetron Hydrochloride after intravenous infusion in healthy volunteers highlighted the drug's absorption, distribution, and elimination dynamics. Around 12% of Azasetron Hydrochloride was discharged through urine, indicating its efficacy and providing insight into its metabolic pathways in humans (Dai Bin, 2011).
HPLC Method for Determination in Injections
A high-performance liquid chromatography (HPLC) method was established for the determination of Azasetron Hydrochloride and Sodium Chloride Injection. This method proved to be simple, accurate, and repeatable, essential for quality control and could be adapted for research applications involving Azasetron-d3 Hydrochloride (Tu Wun-sheng, 2010).
Safety And Hazards
properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuteriomethyl)-1,4-benzoxazine-8-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675645 |
Source
|
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azasetron-d3 Hydrochloride | |
CAS RN |
1216505-58-6 |
Source
|
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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